1-Azaspiro[4.6]undecan-4-ol
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Overview
Description
1-Azaspiro[4.6]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.6]undecan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of olefin metathesis reactions catalyzed by Grubbs catalysts . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. Optimization of reaction conditions and the use of cost-effective catalysts are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.6]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, amines, and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
1-Azaspiro[4.6]undecan-4-ol has found applications in several research domains:
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.6]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, disrupting its function and leading to bacterial cell death .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but with an oxygen atom in the ring.
2-Azaspiro[4.6]undecan-3-one: Another spirocyclic compound with a ketone functional group.
Uniqueness: 1-Azaspiro[4.6]undecan-4-ol is unique due to its specific arrangement of atoms within the spiro ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-azaspiro[4.6]undecan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-5-8-11-10(9)6-3-1-2-4-7-10/h9,11-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWLAGUQAQOBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(CCN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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